molecular formula C13H9ClN4 B13709094 N-(2-Chloro-4-pyrimidinyl)quinolin-5-amine

N-(2-Chloro-4-pyrimidinyl)quinolin-5-amine

Cat. No.: B13709094
M. Wt: 256.69 g/mol
InChI Key: QLQYJAZUTJBLGF-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-pyrimidinyl)quinolin-5-amine is a heterocyclic compound that features both quinoline and pyrimidine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-pyrimidinyl)quinolin-5-amine typically involves the reaction of 2-chloro-4-pyrimidinylamine with quinoline derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-nitrogen bond between the pyrimidine and quinoline rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Chloro-4-pyrimidinyl)quinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit the PI3K/AKT/mTOR pathway with high specificity makes it a valuable compound in anticancer research .

Properties

Molecular Formula

C13H9ClN4

Molecular Weight

256.69 g/mol

IUPAC Name

N-(2-chloropyrimidin-4-yl)quinolin-5-amine

InChI

InChI=1S/C13H9ClN4/c14-13-16-8-6-12(18-13)17-11-5-1-4-10-9(11)3-2-7-15-10/h1-8H,(H,16,17,18)

InChI Key

QLQYJAZUTJBLGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC3=NC(=NC=C3)Cl

Origin of Product

United States

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